N-(2-phenylethyl)quinazolin-4-amine N-(2-phenylethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1143458
InChI: InChI=1S/C16H15N3/c1-2-6-13(7-3-1)10-11-17-16-14-8-4-5-9-15(14)18-12-19-16/h1-9,12H,10-11H2,(H,17,18,19)
SMILES: C1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

N-(2-phenylethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC1143458

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)quinazolin-4-amine -

Specification

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name N-(2-phenylethyl)quinazolin-4-amine
Standard InChI InChI=1S/C16H15N3/c1-2-6-13(7-3-1)10-11-17-16-14-8-4-5-9-15(14)18-12-19-16/h1-9,12H,10-11H2,(H,17,18,19)
Standard InChI Key YKOSADJQCBRMRR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(2-phenylethyl)quinazolin-4-amine is characterized by a quinazoline ring system with a phenylethyl group attached to the nitrogen atom at position 4. The quinazoline core constitutes a bicyclic structure containing two nitrogen atoms, which contributes significantly to its biological activity and potential applications in medicinal chemistry. This structural arrangement places the compound in the broader family of quinazoline derivatives, which have been extensively investigated for their therapeutic potential.

Physical and Chemical Properties

The compound has a molecular formula of C16H15N3 with a molecular weight of 249.31 g/mol . As identified in chemical databases, this compound is also known by several synonyms including N-phenethylquinazolin-4-amine, ML045 Analog, and 4-phenethylaminoquinazoline . The structure features the characteristic quinazoline scaffold, which provides a versatile framework for various chemical modifications and structure-activity relationship studies.

Table 1: Basic Properties of N-(2-phenylethyl)quinazolin-4-amine

PropertyValue
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
PubChem CID198909
IUPAC NameN-(2-phenylethyl)quinazolin-4-amine
Alternative NamesN-phenethylquinazolin-4-amine, ML045 Analog, 4-phenethylaminoquinazoline

Synthesis Methods

Niementowski's Synthesis

This method involves the reaction of 3 or 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C), which leads to the formation of 3,4-dihydro-4-oxoquinazoline . This classical approach could be adapted for the synthesis of N-(2-phenylethyl)quinazolin-4-amine by incorporating appropriate starting materials.

Grimmel, Guinther, and Morgan's Synthesis

This approach utilizes o-amino benzoic acids, which are heated with an amine in the presence of phosphorous trichloride in toluene for approximately two hours, resulting in 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines . With suitable modifications, this method could potentially be employed for the targeted compound synthesis.

Isatoic Anhydride Method

Isatoic anhydride readily reacts with amines to form dihydro-4-oxoquinazolines when refluxed with ethyl orthoformate for 1–6 hours without isolating the intermediate amides . This approach offers another viable synthetic pathway for quinazoline derivatives.

Chemical Reactions of Quinazolines

The reactivity of quinazolines provides insights into potential modification strategies for N-(2-phenylethyl)quinazolin-4-amine:

Alkylation Reactions

Alkylation of quinazoline typically occurs on the N atom, forming various substituted quinazolinium salts. These salts can undergo further transformations upon treatment with strong alkali to yield pseudo bases . This reactivity pattern is relevant for understanding potential modifications of the target compound.

Addition Reactions

Quinazoline demonstrates high reactivity toward anionic reagents, particularly at position 4. Various compounds including sodium bisulphate, hydrogen cyanide, acetone, and others can add across the 3,4-double bond of quinazoline . This reactivity profile informs potential chemical transformations of N-(2-phenylethyl)quinazolin-4-amine.

Biological Activities

Anti-tuberculosis Activity

N-(2-phenylethyl)quinazolin-4-amine has demonstrated notable activity against mycobacterial strains, positioning it as a potential compound for tuberculosis treatment research. Specifically, as identified in cytochrome bd oxidase (cyt-bd) inhibitor studies, this compound (referred to as compound 3 in the research) exhibited an IC50 of 11 μM against Mycobacterium bovis BCG and an IC50 of 27 μM against Mycobacterium tuberculosis H37Rv . These findings highlight the compound's potential role in addressing the energy production pathways in Mycobacterium tuberculosis, which is crucial for developing new tuberculosis treatments.

The research indicates that N-(2-phenylethyl)quinazolin-4-amine was inactive (IC50 > 25 μM) in the absence of Q203 (a selective cyt-bcc:aa inhibitor), suggesting that its mechanism involves targeting cytochrome bd oxidase specifically when the alternate respiratory pathway is inhibited . This synergistic effect is particularly valuable in addressing tuberculosis infections that have developed resistance to conventional treatments.

General Biological Profile of Quinazoline Derivatives

The broader class of compounds to which N-(2-phenylethyl)quinazolin-4-amine belongs exhibits diverse biological activities that may inform future research directions:

Anticancer Properties

Quinazoline derivatives have demonstrated promising anticancer activities through various mechanisms, including inhibition of tyrosine kinases crucial for cell signaling pathways involved in cancer progression. The quinazoline scaffold appears in numerous compounds that target Platelet-Derived Growth Factor Receptor (PDGF) and Aurora kinase, both significant in cancer research .

Antimicrobial Activities

Many quinazoline derivatives exhibit activity against bacterial strains, including both gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and gram-negative bacteria (Escherichia coli) . This broad-spectrum antimicrobial potential suggests additional research avenues for N-(2-phenylethyl)quinazolin-4-amine.

Structure-Activity Relationships

Impact of Structural Modifications

The biological activity of quinazoline derivatives is significantly influenced by structural modifications. For instance, the addition of a chloro substituent at position 7, as in 7-chloro-N-(2-phenylethyl)quinazolin-4-amine, alters the compound's properties and potentially its biological activity profile. This chlorinated derivative has a molecular weight of 283.76 g/mol and displays different physicochemical characteristics that may enhance its activity against specific targets.

Table 2: Comparison of N-(2-phenylethyl)quinazolin-4-amine and its 7-chloro derivative

PropertyN-(2-phenylethyl)quinazolin-4-amine7-chloro-N-(2-phenylethyl)quinazolin-4-amine
Molecular FormulaC16H15N3C16H14ClN3
Molecular Weight249.31 g/mol283.76 g/mol
CAS No.Not specified in sources477862-00-3
StructureQuinazoline with phenylethyl at N-47-chloro-quinazoline with phenylethyl at N-4

Substituent Effects on Activity

In the broader context of quinazoline derivatives, research indicates that:

  • The presence of electron-withdrawing or electron-donating groups significantly influences the biological activity of quinazoline compounds.

  • Strong electron-withdrawing groups can improve the inhibition efficiency of quinazoline derivatives against certain enzymes.

  • Specific substituents on the quinazoline ring can enhance binding affinity to target enzymes or receptors, as revealed by molecular docking and structure-activity relationship (SAR) analyses.

These principles are likely applicable to N-(2-phenylethyl)quinazolin-4-amine and can guide future optimization efforts to enhance its therapeutic potential.

Research Applications

As Cytochrome bd Oxidase Inhibitor

The primary research application of N-(2-phenylethyl)quinazolin-4-amine identified in the literature is its potential as a cytochrome bd oxidase (cyt-bd) inhibitor for tuberculosis treatment. Research has focused on developing compounds that can comprehensively terminate energy production in Mycobacterium tuberculosis, and N-(2-phenylethyl)quinazolin-4-amine represents an important compound class in this effort .

The research demonstrated that this compound class could effectively synergize with Q203 (a cyt-bcc:aa inhibitor) to disrupt the energy metabolism of mycobacteria. This synergistic approach is particularly valuable given the conditional essentiality of cyt-bd in maintaining ATP homeostasis once the primary respiratory pathway is inhibited .

Medicinal Chemistry Development Platform

N-(2-phenylethyl)quinazolin-4-amine serves as a valuable scaffold for medicinal chemistry development. Its quinazoline core provides opportunities for structural modifications to enhance activity, selectivity, and pharmacokinetic properties. Research into structure-activity relationships of this compound and related derivatives can yield insights into optimizing biological activities for therapeutic applications .

Future Research Directions

Optimization of Anti-tuberculosis Activity

Future research could focus on structural modifications of N-(2-phenylethyl)quinazolin-4-amine to optimize its activity against Mycobacterium tuberculosis. This could involve introducing substituents that enhance binding to cytochrome bd oxidase or improve pharmacokinetic properties. The existing data on the IC50 values against various mycobacterial strains provides a baseline for measuring improvements in potency .

Exploration of Additional Biological Activities

Given the broad spectrum of activities demonstrated by quinazoline derivatives, investigating N-(2-phenylethyl)quinazolin-4-amine for other potential applications is warranted. This could include screening against cancer cell lines, testing for anti-inflammatory activity, or evaluating antimicrobial properties against a range of pathogens .

Advanced Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would provide valuable insights into how specific structural modifications affect the biological activity of N-(2-phenylethyl)quinazolin-4-amine. This could involve systematic alterations to both the quinazoline core and the phenylethyl moiety, followed by biological evaluation to identify optimal substitution patterns .

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